

# X-ray crystallography of 3-Bromo-4,5-dimethoxybenzaldehyde derivatives

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## Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzaldehyde

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## A Comparative Guide to the X-ray Crystallography of 3-Bromo-4,5-dimethoxybenzaldehyde Derivatives and Related Isomers

For researchers and professionals in the field of drug development, understanding the three-dimensional structure of small molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation, packing, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of derivatives and isomers related to **3-Bromo-4,5-dimethoxybenzaldehyde**, providing valuable structural benchmarks.

While a specific crystal structure for **3-Bromo-4,5-dimethoxybenzaldehyde** was not found in the public domain at the time of this publication, a comparative analysis of its isomers and other substituted benzaldehyde derivatives can offer significant insights into the effects of substituent placement on the crystal packing and molecular geometry.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several brominated dimethoxybenzaldehyde derivatives and related compounds. This data allows for a direct comparison of how the positions of the bromo and methoxy groups on the benzaldehyde ring influence the crystal lattice.

Compound	Molecular Formula	Crystalline System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Z	Ref.
5-Bromo-2,3-dimethoxybenzaldehyde	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	Monoclinic	P2 <sub>1</sub> /c	-	-	-	-	-	[1]
6-Bromo-2,3-dimethoxybenzaldehyde	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	Monoclinic	P2 <sub>1</sub> /c	-	-	-	-	-	[1]
4-Bromo-2,6-dimethoxybenzaldehyde	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	Monoclinic	C2/c	19.8576	4.1080	23.1284	94.983	8	[2]
2,3-Dimethoxybenzaldehyde	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	-	-	-	-	-	-	-	[3]

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3,5-Dimethoxybenzaldehyde	$C_9H_{10}O_3$	-	-	-	-	-	-	-	[3]
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Note: Detailed unit cell parameters for 5-Bromo-2,3-dimethoxybenzaldehyde and 6-Bromo-2,3-dimethoxybenzaldehyde were not explicitly available in the provided search results, though their space group was identified.

## Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires precision and careful execution.[4] Below is a generalized protocol applicable to small molecules like **3-Bromo-4,5-dimethoxybenzaldehyde** derivatives.

## Synthesis and Crystallization

- **Synthesis:** The target compound, such as a Schiff base derivative of **3-Bromo-4,5-dimethoxybenzaldehyde**, is first synthesized. For instance, a common method involves the condensation reaction between the aldehyde and a primary amine.
- **Crystallization:** Growing single crystals of sufficient quality is often the most challenging step. The slow evaporation method is commonly employed:
  - **Solvent Selection:** A suitable solvent or solvent system is chosen where the compound has moderate solubility.
  - **Solution Preparation:** A saturated or near-saturated solution is prepared, gently heating if necessary to ensure complete dissolution.
  - **Crystal Growth:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent. Over days or weeks, single crystals may form.

## Data Collection

Once suitable crystals are obtained, X-ray diffraction data is collected.<sup>[5]</sup><sup>[6]</sup>

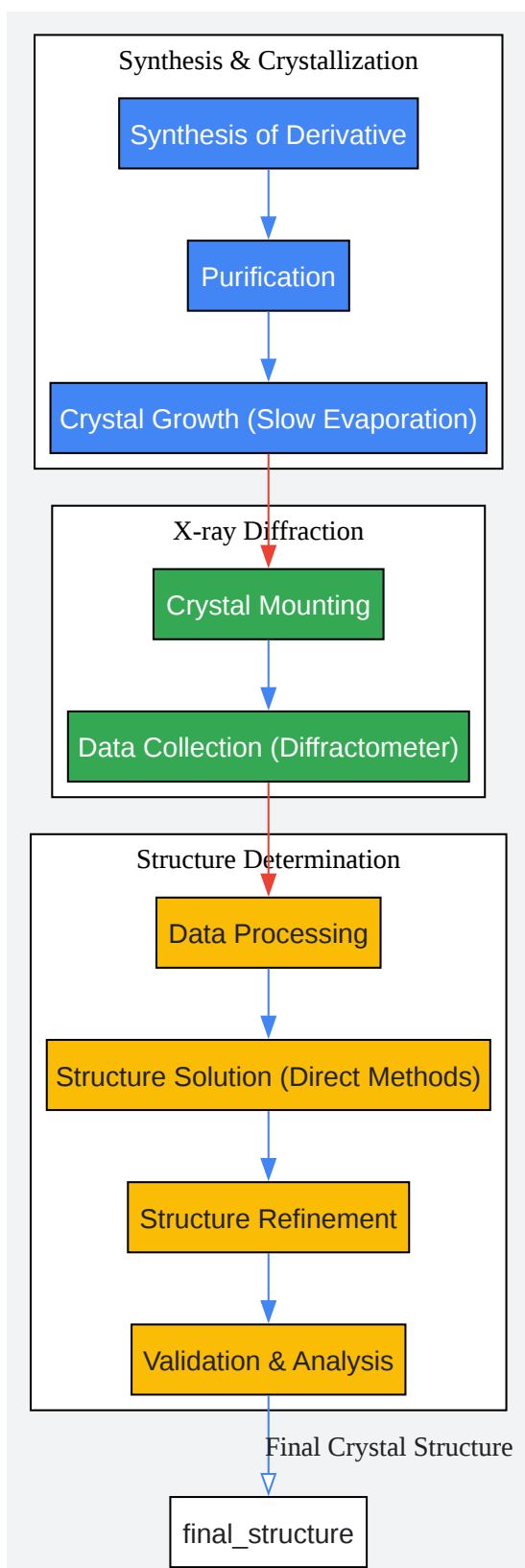
- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
- **Diffractometer Setup:** The crystal is placed in an X-ray diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.
- **Data Acquisition:** The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations. Key parameters for data collection include the crystal-to-detector distance, exposure time, and oscillation angle.<sup>[6]</sup>

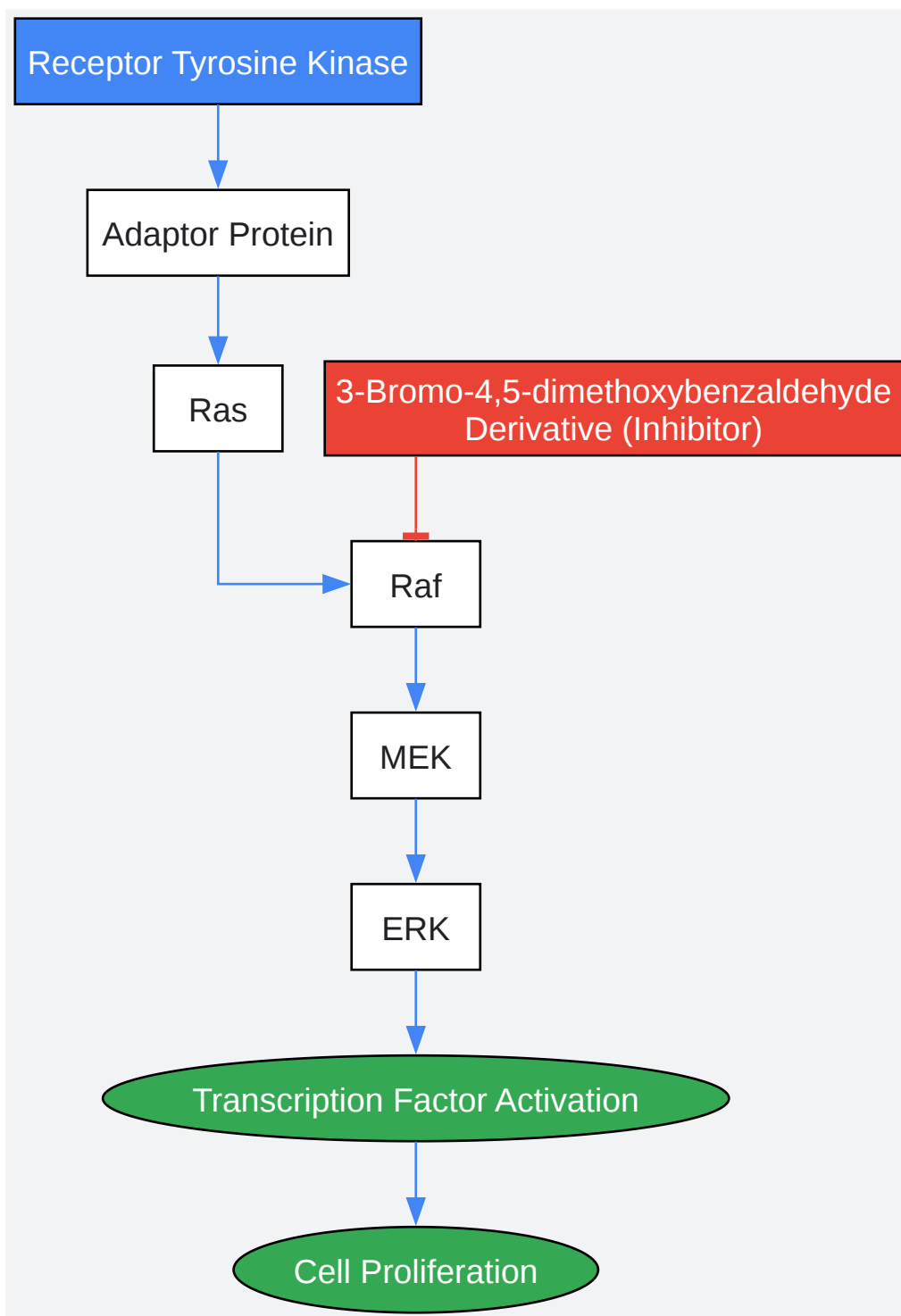
## Structure Solution and Refinement

- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined. For small molecules, direct methods are typically successful in solving the phase problem.<sup>[4]</sup>
- **Structure Refinement:** The atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

## Visualizations

To further illustrate the context and processes involved in the crystallographic study of **3-Bromo-4,5-dimethoxybenzaldehyde** derivatives, the following diagrams are provided.





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